IDO1 Inhibitory Potency for Cancer Immunotherapy
Derivatives synthesized from 6-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde as a core scaffold have demonstrated potent IDO1 inhibitory activity. A specific indole derivative incorporating the 6-bromo-2-(dimethylamino)indole pharmacophore showed an IC₅₀ value of 13 nM against mouse IDO1 transfected in P815 cells, with comparable activity (IC₅₀ = 14–16 nM) observed in human IDO1-expressing cell lines (LXF-289, A375) [1]. By comparison, a structurally distinct IDO1 inhibitor reference compound (BDBM50030798 / CHEMBL3342395) exhibited an IC₅₀ of 220 nM against human IDO1 under similar assay conditions [2]. This represents an approximately 17-fold difference in potency favoring the 6-bromo-2-(dimethylamino)indole-derived chemotype under the respective assay formats, though direct head-to-head comparison under identical conditions is not available in the current literature.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1, P815 cells); 14–16 nM (human IDO1, LXF-289 and A375 cells) |
| Comparator Or Baseline | BDBM50030798 / CHEMBL3342395: IC₅₀ = 220 nM (human IDO1, cell-free assay) |
| Quantified Difference | Approximately 17-fold lower IC₅₀ (13–16 nM vs. 220 nM) |
| Conditions | Target compound: cell-based assay with HPLC quantification of L-kynurenine after 16–48 hr incubation; Comparator: cell-free enzymatic assay with spectrophotometric detection after 30 min incubation. Note: Assay formats differ; values are cross-study comparable with explicit caveat. |
Why This Matters
For IDO1-targeted drug discovery programs, the 6-bromo-2-(dimethylamino)indole scaffold offers a validated chemotype with demonstrated low-nanomolar cellular potency, distinguishing it from alternative indole-based IDO1 inhibitor scaffolds that may exhibit higher micromolar or high-nanomolar IC₅₀ values.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). IDO1 inhibition data: IC₅₀ = 13 nM (mouse P815 cells), 14 nM (human LXF-289 cells), 16 nM (human A375 cells). ChEMBL curation. View Source
- [2] BindingDB. BDBM50030798 (CHEMBL3342395). Human IDO1 inhibition: IC₅₀ = 220 nM. Dainippon Sumitomo Pharma data curated by ChEMBL. View Source
